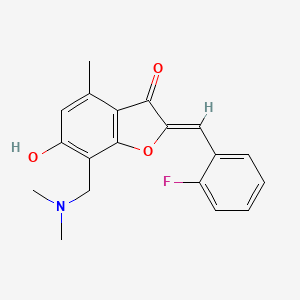
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide, commonly known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 has been shown to inhibit the expression of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells.
作用機序
PTC-209 exerts its anti-cancer effects by inhibiting the expression of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) proteins, which are involved in the epigenetic regulation of gene expression. The inhibition of BMI-1 expression by PTC-209 leads to the downregulation of several genes that are important for the self-renewal and survival of cancer stem cells, resulting in their depletion.
Biochemical and Physiological Effects
PTC-209 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, PTC-209 has been shown to be well-tolerated, with no significant toxicity observed. However, further studies are needed to determine the safety and efficacy of PTC-209 in humans. In addition to its anti-cancer effects, PTC-209 has also been shown to have anti-inflammatory and anti-fibrotic properties.
実験室実験の利点と制限
One of the main advantages of PTC-209 is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, the mechanism of action of PTC-209 is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects. Another limitation of PTC-209 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Several future directions for the research on PTC-209 can be identified. First, further studies are needed to determine the safety and efficacy of PTC-209 in humans. Second, the molecular targets and downstream effects of PTC-209 need to be elucidated to better understand its mechanism of action. Third, the development of more potent and selective inhibitors of BMI-1 could lead to the discovery of more effective cancer therapies. Fourth, the potential applications of PTC-209 in other diseases, such as sickle cell disease and malaria, should be explored. Finally, the development of more efficient synthesis methods for PTC-209 could lead to its wider availability and lower cost.
合成法
The synthesis of PTC-209 involves a series of chemical reactions that start with the condensation of 2-acetylthiophene and 1H-pyrazole in the presence of a base catalyst. The resulting compound is then reacted with 2-bromoethylthiophene to form the intermediate product, which is further reacted with 5-chloro-2-thiophenecarboxylic acid to obtain PTC-209. The synthesis method of PTC-209 has been described in detail in a research article published by the Journal of Medicinal Chemistry.
科学的研究の応用
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of BMI-1 expression by PTC-209 has been shown to reduce the self-renewal capacity of cancer stem cells, which are known to be responsible for tumor initiation, growth, and recurrence. PTC-209 has been shown to be effective against a variety of cancer types, including breast cancer, pancreatic cancer, and glioblastoma. In addition to its anti-cancer properties, PTC-209 has also been studied for its potential in treating sickle cell disease and malaria.
特性
IUPAC Name |
5-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-13-3-2-12(21-13)14(19)16-8-11(10-4-7-20-9-10)18-6-1-5-17-18/h1-7,9,11H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYDUQSIKOYBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-chlorothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)
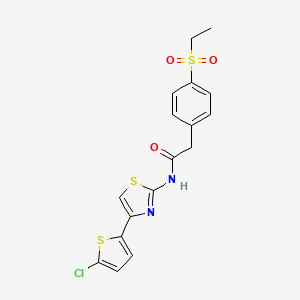
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)
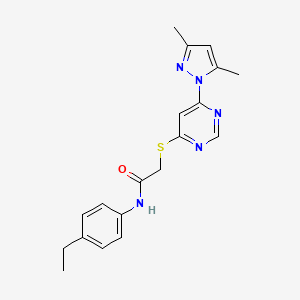
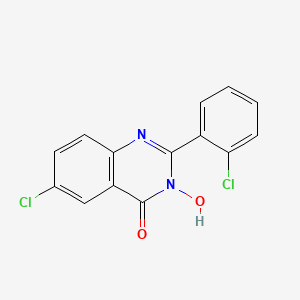
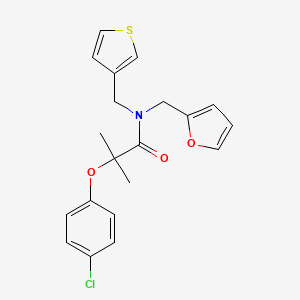

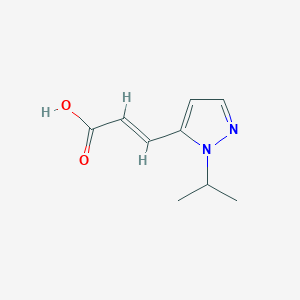

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952148.png)
